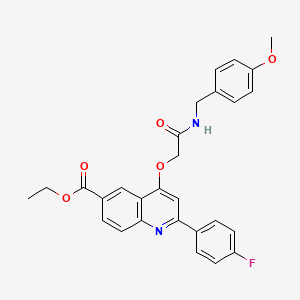

![molecular formula C23H23NO4 B2450585 (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid CAS No. 2460745-58-6](/img/structure/B2450585.png)

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Pharmacokinetics

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid has been explored in the context of synthesizing pharmacologically relevant compounds. Sakagami et al. (2008) described the synthesis of a fluorinated compound using a stereoselective cyclopropanation reaction, highlighting its potential in pharmacokinetics (Sakagami et al., 2008).

Chemical Synthesis

Zhou et al. (2021) developed a synthetic method for related compounds, demonstrating the importance of this chemical structure in facilitating multi-step nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is used to protect hydroxy-groups in chemical synthesis. Gioeli & Chattopadhyaya (1982) demonstrated its utility in protecting hydroxy-groups, showcasing the compound's relevance in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Pharmaceutical and Medicinal Chemistry

The compound's structure has implications in pharmaceutical and medicinal chemistry. Research by Cetina et al. (2004) on novel purine and pyrimidine derivatives highlights the significance of the cyclopropane ring, which is a key feature of the compound (Cetina et al., 2004).

Enantioselective Intramolecular Cyclopropanation

Doyle et al. (2003) discussed the enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], providing insight into the cyclopropanation reactions relevant to this compound (Doyle et al., 2003).

Photoisomerization Studies

Kawamata et al. (1994) and Okada et al. (1989) conducted studies on the photoisomerization of similar compounds, revealing the compound's potential in understanding the photochemical properties and reactions (Kawamata et al., 1994), (Okada et al., 1989).

Development of Chiral Cyclopropane Units

Kazuta et al. (2002) explored the use of chiral cyclopropane units in synthesizing conformationally restricted analogues, emphasizing the compound's role in designing biologically active molecules (Kazuta et al., 2002).

Structural Analysis in Chemistry

Jason et al. (1981) and Ries & Bernal (1985) performed structural analyses of related compounds, contributing to the understanding of cyclopropane geometry and its implications in chemical synthesis (Jason et al., 1981), (Ries & Bernal, 1985).

Metabolism in Plants

Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, showing the biological relevance of cyclopropane derivatives (Hoffman et al., 1982).

Acylation Procedures

Keumi et al. (1988) utilized similar compounds in acylation procedures, further demonstrating the chemical utility of this compound (Keumi et al., 1988).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, some fluorene derivatives can be harmful if swallowed, may cause an allergic skin reaction, are suspected of causing genetic defects, and are toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)19-12-18(19)21-10-5-11-24(21)23(27)28-13-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,18-21H,5,10-13H2,(H,25,26)/t18-,19-,21?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRUWNVJQZGTOP-AQFHOAJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC5C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H]5C[C@H]5C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)

![4-[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2450510.png)

![4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2450512.png)

![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)

![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)

![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)

![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)

![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)